(5,6)-Fullerene-C70;Fullerene C70
Description
Fullerene C70, a member of the fullerene family, is an ellipsoidal carbon molecule composed of 70 carbon atoms arranged in a truncated icosahedron with a distinct equatorial belt of five hexagons . This structure, classified as (5,6)-C70 due to its pentagonal and hexagonal ring arrangement, differs from the spherical C60, which has perfect icosahedral symmetry. C70 is typically synthesized via arc-discharge, combustion, or chemical vapor deposition methods and is isolated from carbon soot . Its unique geometry results in altered electronic, optical, and chemical properties compared to C60, making it valuable in applications ranging from photovoltaics to biomedicine .
Properties
Molecular Formula |
C70H2 |
|---|---|
Molecular Weight |
842.8 g/mol |
IUPAC Name |
7,22-dihydro(C70-D5h(6))[5,6]fullerene |
InChI |
InChI=1S/C70H2/c1-2-22-5-6-24-13-14-26-11-9-23-4-3(21(1)51-52(22)54(24)55(26)53(23)51)33-31(1)61-35-7-8-27-15-16-29-19-20-30-18-17-28-12-10(25(7)56-57(27)59(29)60(30)58(28)56)37(35)63(33)65-36(4)40(9)67(44(17)42(12)65)69-46(11)47(14)70(50(20)49(18)69)68-43(13)39(6)66(45(16)48(19)68)64-34(5)32(2)62(61)38(8)41(15)64/h1-2H |
InChI Key |
XTTGERWWUXSBNN-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%18=C%18C%16=C%14C%14=C%12C(=C5C%14=C%18C4=C%21C3=C3C%20=C4C5=C3C2=C7C2=C5C3=C5C2=C8C2=C1C1=C7C2=C5C2=C5C7=C(C%13=C%111)C%15=C5C%17=C1C%19=C4C3=C21)C%10=C69 |
Origin of Product |
United States |
Preparation Methods
Fullerene C70 can be synthesized through various methods. One common method involves the heating of graphite under a helium atmosphere, which results in a mixture of fullerenes, including C60 and C70. The product mixture contains soot as well as fullerenes, and is typically analyzed via separation by high-performance liquid chromatography (HPLC), followed by mass spectrometry . Another method involves the use of flash column chromatography and high-pressure liquid chromatography to separate C60 and C70 fullerenes .
Chemical Reactions Analysis
Fullerene C70 undergoes various chemical reactions, including:
Cycloadditions: These reactions involve the addition of electron-rich species to the 6–6 double bonds of fullerenes.
Radical Additions: These reactions involve the addition of radicals to the fullerene structure.
Nucleophilic Additions: These reactions involve the addition of nucleophiles to the fullerene structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition pattern of exohedral modification on fullerenes can result in various isomers, including the predominant 1,2- and 5,6-additions .
Scientific Research Applications
Biomedical Applications
- Cytocompatibility: Studies suggest that C70 does not elicit discernible toxic impacts in fibroblast cells up to the maximum tested concentration, supporting its use in various applications . However, deeper toxicity evaluations are recommended to guarantee its biocompatibility and wider applicability .
- Drug Delivery: C70 can be used in biomedicines and drug delivery systems due to its unique properties .
Nanomaterial Applications
- Electronics: C70 nanowhiskers are being explored for applications in modern electronics due to their potential in photodetectors, sensors, solar cells, and LEDs .
- Catalysis: The interior of C70 can serve as a catalytic platform for proton transfer reactions and the design of novel materials .
- Noncovalent Interactions: C70 can form noncovalent complexes with other molecules, altering its transport properties and potentially leading to new applications . For example, the noncovalent binding of C70 with corannulene can modify its charge mobility .
Fullerene C70 Nanowhiskers
- Synthesis: C70 nanowhiskers can be synthesized through the self-organization of C70 molecules during the thermal evaporation of C70 droplets on a substrate surface . The synthesis of C70 nanowhiskers depends on the substrate temperature, with increased concentration and temperature leading to larger geometric dimensions .
- Potential Applications: C70 nanowhiskers exhibit combined properties of both C70 fullerene and nanostructures, making them useful in photocatalysis, solar cells, energy storage, photodynamic therapy, drug and gene delivery, electrocatalysis, and sensors .
Water molecule encapsulation
- Water Dimer Isolation: Using molecular surgery, researchers have encapsulated a water dimer within a fullerene-C70 molecule . This allows for the study of the water dimer's unique conformation and single hydrogen bond in a confined space . The encapsulation of water molecules inside fullerene C70 offers the opportunity to study the intrinsic properties of a single water molecule without hydrogen bonding, as well as an isolated water dimer with a single hydrogen bond between the two molecules .
Mechanism of Action
The mechanism by which Fullerene C70 exerts its effects involves its unique structure and electronic properties. Fullerene C70 is an electron acceptor with strong absorption in the UV region and moderate absorption in the visible region . Its molecular targets and pathways involve interactions with various biological molecules and systems, leading to its diverse applications in chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
Structural and Symmetry Differences
| Property | C60 | C70 |
|---|---|---|
| Shape | Spherical | Ellipsoidal |
| Symmetry | Ih (120 symmetry operations) | D5h (lower symmetry) |
| Carbon Atoms | 60 | 70 |
| Ring Configuration | 12 pentagons, 20 hexagons | 12 pentagons, 25 hexagons |
C70’s elongated structure introduces anisotropic properties, such as polarization-dependent light absorption and directional electron transport . The equatorial hexagons in C70 allow for stronger π-π interactions in supramolecular complexes compared to C60, as demonstrated in host-guest systems with cyclic naphthalene derivatives (e.g., N6), where C70 exhibits a 1.5× higher binding constant (K11 = 2.5 × 10<sup>4</sup> M<sup>−1</sup>) than C60 .
Stability and Reactivity
- Thermodynamic Stability : C70 is less symmetric than C60, leading to marginally lower thermodynamic stability. However, derivatives like C70H6 are more stable than halogenated analogs (e.g., C70Cl6) due to stronger C–H bonding .
- Chemical Reactivity : C70’s elongated shape increases strain in specific regions, enhancing reactivity in Diels-Alder and cycloaddition reactions. For example, trifluoromethylation of C70 produces C70(CF3)8–14, whereas C60 forms C60(CF3)6–12 under similar conditions .
Electronic and Optical Properties
| Property | C60 | C70 |
|---|---|---|
| HOMO-LUMO Gap | ~1.7 eV | ~1.6 eV |
| Absorption Range | Narrow (peaks at 335 nm) | Broad (extends to near-IR) |
| Electron Affinity | 2.6–2.8 eV | 2.7–2.9 eV |
C70’s broader absorption spectrum makes it superior in light-harvesting applications, such as organic solar cells, where it outperforms C60 in power conversion efficiency (e.g., PC70BM vs. PC60BM) . Its lower symmetry also reduces electronic degeneracy, leading to distinct electromechanical responses, such as adsorption stability on charged surfaces (−11 meV energy preference for negative charges) .
Solubility and Functionalization
- Solubility : Bare C70 has lower solubility than C60 in most solvents (e.g., 1.2 mg/mL vs. 1.5 mg/mL in toluene) . However, surface modifications, such as dextran coating, enhance aqueous solubility (up to 80 μg/mL) while maintaining biocompatibility (>80% cell viability at high concentrations) .
- Derivatives : C70 forms stable adducts with polymers (e.g., PMPC113) for drug delivery, whereas C60 derivatives are more common in antioxidant therapies .
Q & A
Basic Research Questions
Q. 1. What methods are used to determine the molecular structure of Fullerene C70, and how does its symmetry influence physicochemical properties?
- Methodological Approach : The molecular structure of C70 is typically resolved using X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution transmission electron microscopy (HR-TEM) . Its D5h symmetry—characterized by a fivefold rotational axis and horizontal mirror plane—dictates its electronic properties, such as anisotropic electron delocalization and bond-length variations (0.137–0.146 nm), which differ from C60’s Ih symmetry . Computational simulations, such as density functional theory (DFT), are used to model symmetry-dependent reactivity .
Q. 3. How is Fullerene C70 synthesized and purified in laboratory settings?
- Methodological Approach : C70 is synthesized via graphite vaporization in a high-temperature arc discharge under inert gas, producing a mixture of fullerenes (C60, C70, and higher homologs). Purification involves liquid-liquid extraction (e.g., toluene) followed by column chromatography, where C70 elutes after C60 due to its higher affinity for stationary phases (reddish-brown vs. purple fractions) . High-performance liquid chromatography (HPLC) with phenyl-bonded silica columns is used for high-purity isolation (>98%) .
Q. 4. What experimental techniques characterize the solubility and colloidal stability of Fullerene C70 in polar solvents?
- Methodological Approach : Solubility is quantified using UV-vis spectroscopy by monitoring absorbance at 470 nm (C70’s characteristic peak). Colloidal dispersions in polar solvents (e.g., water) are stabilized via solvent displacement: injecting a tetrahydrofuran (THF)-C70 solution into water, followed by THF removal via nitrogen purging. Dynamic light scattering (DLS) and zeta potential measurements confirm monodisperse clusters (~60 nm diameter) with negative surface charges (−30 mV) .
Advanced Research Questions
Q. 5. How does Fullerene C70’s electronic conductivity respond to extreme pressures, and what experimental setups validate this behavior?
- Methodological Approach : Shock wave compression experiments (up to 25 GPa) reveal reversible conductivity changes in C70. A four-probe resistivity setup with tungsten electrodes measures conductivity under stepwise pressure increments. C70 exhibits a conductivity maximum at lower pressures (~15 GPa) compared to C60 (~20 GPa), attributed to its elongated structure enhancing π-orbital overlap under strain . Synchrotron X-ray diffraction tracks structural deformation during compression .
Q. 6. What strategies optimize the synthesis of C70 nanostructures (e.g., nanowhiskers, cubes) with controlled morphology?
- Methodological Approach : Nanowhiskers are synthesized via solvent evaporation: a C70-toluene solution is drop-cast on a substrate, with morphology controlled by adjusting concentration (0.1–1.0 mg/mL) and substrate temperature (20–60°C). For hierarchically structured cubes, the liquid-liquid interfacial precipitation (LLIP) method is employed using mesitylene (good solvent) and tertiary butyl alcohol (poor solvent) at a 1:5 ratio, followed by 72-hour aging at 75°C . SEM/TEM imaging confirms hexagonal packing and mesoporous frameworks .
Q. 7. How can Fullerene C70 be functionalized for applications in photovoltaics or catalysis, and what analytical methods validate these modifications?
- Methodological Approach : C70 derivatives (e.g., C70-TGA) are synthesized via cycloaddition reactions with organic dienes (e.g., Danishefsky’s diene) under photoirradiation (200W lamp). Functionalization is confirmed using MALDI-TOF mass spectrometry and Raman spectroscopy (ID/IG ratio ~2.6 indicates sp²-sp³ hybridization changes) . For photocatalytic nanocomposites (e.g., C70-TiO2), UV-vis diffuse reflectance spectroscopy quantifies bandgap narrowing (~2.8 eV vs. 3.2 eV for pure TiO2) .
Q. 8. What environmental impact assessment methods are used to study Fullerene C70’s stability and toxicity?
- Methodological Approach : Atmospheric stability is assessed via gas chromatography-mass spectrometry (GC-MS) to measure C60:C70 ratios in ambient particulate matter. C70’s higher oxidative stability in air (vs. C60) is linked to its lower HOMO-LUMO gap . Toxicity studies use in vitro assays (e.g., mast cell degranulation inhibition by C70-TGA) and ecotoxicological models (e.g., Daphnia magna exposure with LC50 determination) .
Data Contradictions and Resolution
Q. 9. Discrepancies in C70’s conductivity under pressure: How do experimental conditions affect observed trends?
- Resolution : While C70’s conductivity peaks at lower pressures than C60 in shock wave experiments , discrepancies arise from differences in sample purity (e.g., residual solvent in C70 alters charge transport). High-purity samples (≥99%) and in situ pressure calibration using ruby fluorescence are critical for reproducibility .
Q. 10. Conflicting reports on C70’s solubility in nonpolar solvents: How does solvent engineering resolve these issues?
- Resolution : C70 solubility in toluene varies with temperature (0.8 mg/mL at 20°C vs. 2.5 mg/mL at 50°C). Contradictions arise from incomplete solvent removal during purification. Soxhlet extraction with toluene for 72 hours ensures consistent solubility measurements .
Methodological Best Practices
- Structural Analysis : Combine HR-TEM with DFT simulations to resolve bond anisotropy in C70 .
- Purification : Use gradient HPLC with phenylhexyl columns for >99% purity, critical for electronic studies .
- Environmental Testing : Pair GC-MS with TEM to correlate atmospheric C70 concentrations with nanoparticle morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
